

A Comparative Analysis of Dapivirine Ring and Oral PrEP Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dapivirine

Cat. No.: B1669821

[Get Quote](#)

For Immediate Release

A comprehensive review of pivotal clinical trials reveals distinct efficacy profiles for the **dapivirine** vaginal ring and oral pre-exposure prophylaxis (PrEP) in the prevention of HIV-1 infection. While both methods have demonstrated significant protection, their effectiveness is intricately linked to user adherence and specific population characteristics. This guide provides a detailed comparison of their performance in clinical trials, offering valuable insights for researchers, scientists, and drug development professionals.

Key Efficacy Findings: A Tabular Comparison

The following tables summarize the primary efficacy outcomes from major clinical trials of the **dapivirine** ring and oral PrEP.

Dapivirine Ring Efficacy Data

Clinical Trial	Study Population	HIV Incidence Reduction (Overall)	Key Findings
ASPIRE (MTN-020)	2,629 cisgender women in Malawi, South Africa, Uganda, and Zimbabwe	27% (95% CI: 1 to 46) [1]	Efficacy was higher in women over 21 (56%) and correlated with adherence.[2][3]
The Ring Study (IPM 027)	1,959 cisgender women in South Africa and Uganda	31% (95% CI: 1 to 51) [1]	Similar to ASPIRE, a trend of higher efficacy was observed with more consistent use.[2]
HOPE (MTN-025) & DREAM (Open-Label Extension)	Former participants of ASPIRE and The Ring Study	Estimated 39% to 63% reduction in HIV risk (modeling data)[4]	Increased ring use was observed in the open-label setting, suggesting higher potential efficacy with greater acceptance and adherence.[4]

Oral PrEP (TDF/FTC) Efficacy Data

Clinical Trial	Study Population	HIV Incidence Reduction (Overall)	Key Findings
iPrEx	2,499 men who have sex with men (MSM) and transgender women	44% (95% CI: 15 to 63)[5]	Efficacy was highly dependent on adherence, with a 92% reduction in risk for those with detectable drug levels. [6]
Partners PrEP	4,758 heterosexual serodiscordant couples in Kenya and Uganda	75% for FTC/TDF (95% CI: 55 to 87)[7] [8]	High efficacy was demonstrated in both men and women with high adherence.[7][9]
TDF2	1,219 heterosexual men and women in Botswana	62% (overall)	The study showed efficacy but lacked sufficient power to demonstrate a statistically significant effect specifically in women.[10]
FEM-PrEP	2,120 cisgender women in Kenya, South Africa, and Tanzania	No significant effect	Low adherence was identified as the primary reason for the lack of efficacy.[10] [11]
VOICE	5,029 cisgender women in South Africa, Uganda, and Zimbabwe	No significant effect for daily oral TDF/FTC or tenofovir gel[12][13]	Extremely low adherence was observed, with only 25-30% of women having detectable drug levels.[12][13]

Experimental Protocols: A Methodological Overview

The clinical trials cited above employed rigorous methodologies to assess the safety and efficacy of the **dapivirine** ring and oral PrEP. Below are summaries of the key experimental protocols.

Dapivirine Ring Trials (ASPIRE & The Ring Study)

- **Study Design:** Both ASPIRE and The Ring Study were Phase III, randomized, double-blind, placebo-controlled trials conducted in parallel.^[2] Participants were randomly assigned to receive either the **dapivirine** vaginal ring or a placebo ring.
- **Participant Demographics:** The studies enrolled sexually active, HIV-negative cisgender women aged 18-45.
- **Intervention:** Participants in the active group received a silicone vaginal ring containing 25 mg of **dapivirine**, designed to be replaced every four weeks. The placebo group received an identical-looking ring with no active drug.
- **Adherence Measurement:** Adherence was assessed through multiple methods, including self-reporting, ring return counts, and analysis of residual **dapivirine** levels in returned rings.
- **Statistical Analysis:** The primary efficacy analysis was a modified intention-to-treat analysis, comparing the incidence of HIV-1 infection between the **dapivirine** and placebo groups. Cox proportional hazards models were used to estimate the hazard ratio.

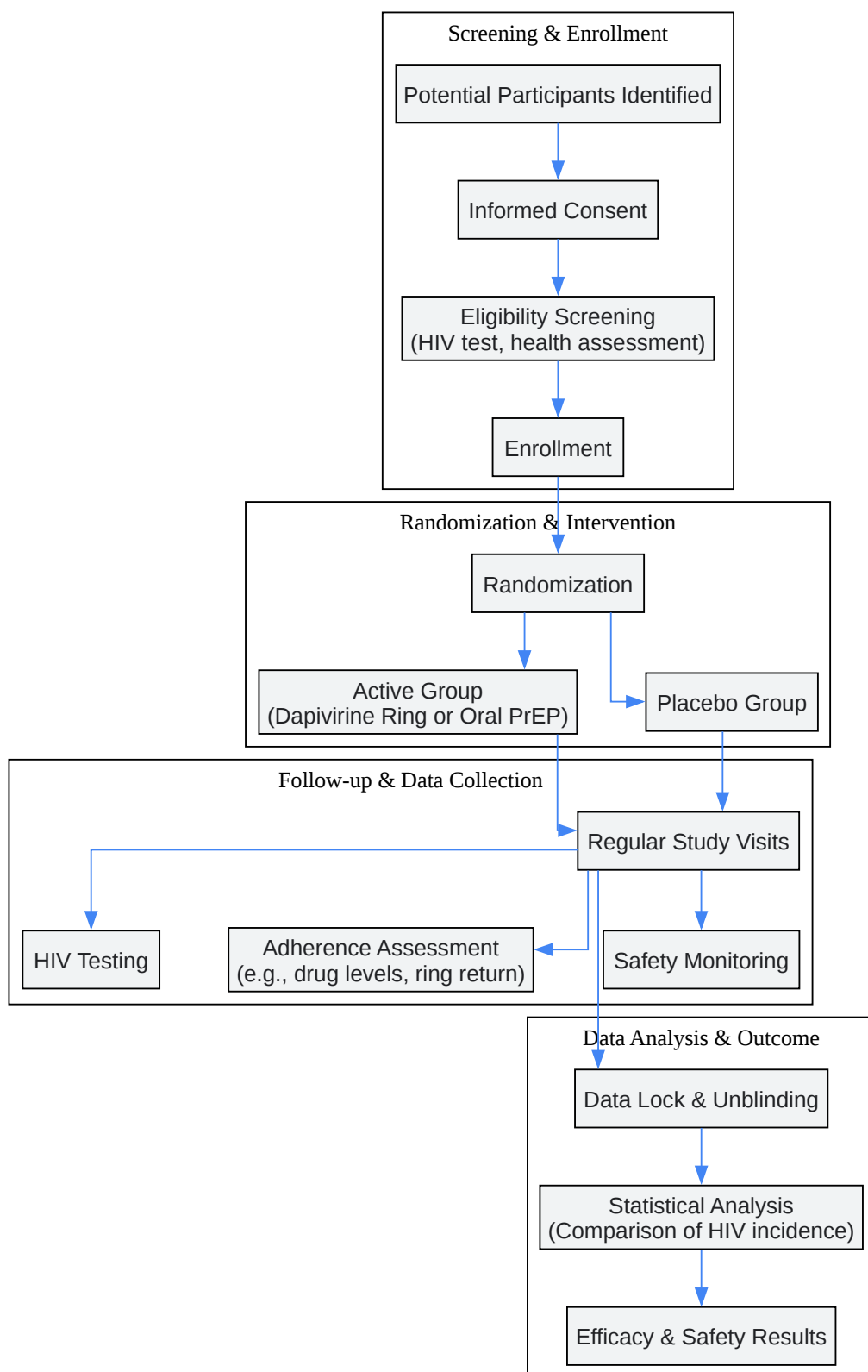
Oral PrEP Trials (iPrEx & Partners PrEP)

- **Study Design:** The iPrEx and Partners PrEP studies were Phase III, randomized, double-blind, placebo-controlled trials.^{[14][15]}
- **Participant Demographics:** The iPrEx study enrolled men who have sex with men and transgender women at high risk of HIV infection.^{[6][14]} The Partners PrEP study enrolled heterosexual HIV-1 serodiscordant couples.^[15]
- **Intervention:** Participants in the active group of both trials received a daily oral tablet of co-formulated tenofovir disoproxil fumarate and emtricitabine (TDF/FTC). The placebo group received a matched placebo tablet. The Partners PrEP study also included a tenofovir-alone arm.^[15]

- Adherence Measurement: Adherence was measured through self-reporting, pill counts, and quantification of plasma tenofovir levels.[\[11\]](#)[\[16\]](#)
- Statistical Analysis: The primary efficacy endpoint was the incidence of HIV-1 infection. The analysis was based on a modified intention-to-treat population, and efficacy was calculated as the percentage reduction in HIV-1 incidence in the active arm compared to the placebo arm.

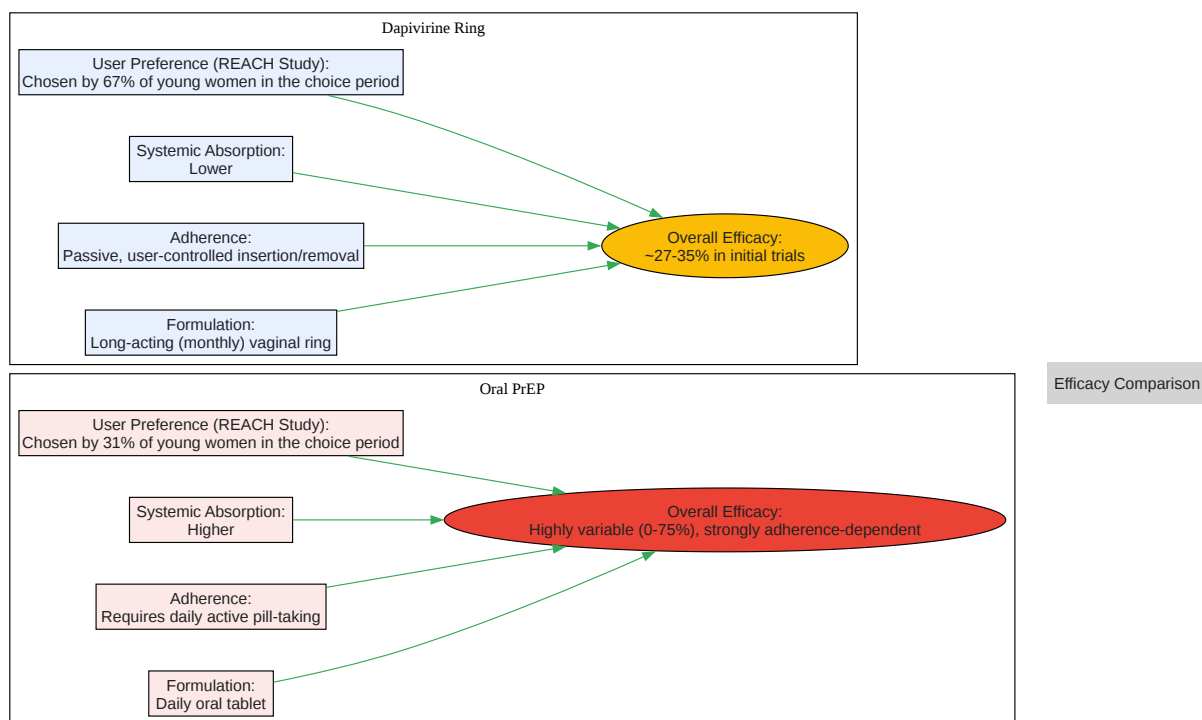
Visualizing Experimental Workflows and Logical Relationships

To further elucidate the methodologies and comparative aspects, the following diagrams are provided.



[Click to download full resolution via product page](#)

Figure 1: Generalized Experimental Workflow for HIV Prevention Clinical Trials.



[Click to download full resolution via product page](#)

Figure 2: Logical Comparison of Factors Influencing Efficacy.

Conclusion

The clinical trial data underscores that both the **dapivirine** ring and oral PrEP are effective tools in the HIV prevention landscape, yet their success is not uniform. The **dapivirine** ring offers a discreet, long-acting option that has shown moderate efficacy, with evidence suggesting that effectiveness increases with consistent use. Oral PrEP can provide very high levels of protection, but this is critically dependent on stringent daily adherence, which has proven to be a significant challenge in some populations.

The REACH study, which directly compared the two methods, highlighted a preference for the **dapivirine** ring among young African women, a key demographic for HIV prevention efforts.^[15] ^[17] This suggests that offering a choice of prevention methods may be crucial to improving uptake and overall public health impact.

Future research and drug development should continue to focus on long-acting formulations and methods that are user-friendly and align with the diverse needs and preferences of individuals at risk for HIV. For professionals in the field, a nuanced understanding of the strengths and limitations of each prevention modality, as demonstrated in these clinical trials, is essential for guiding the development of next-generation HIV prevention strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticoagulation in ICH Survivors for Stroke Prevention and Recovery (ASPIRE) | Rush [rush.edu]
- 2. ASPIRE trial: study protocol for a double-blind randomised controlled trial of aspirin for overheating during exercise in multiple sclerosis | BMJ Open [bmjopen.bmj.com]
- 3. HIV-1 Drug Resistance in the iPrEx Preexposure Prophylaxis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASPIRE trial: study protocol for a double-blind randomised controlled trial of aspirin for overheating during exercise in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current concepts for PrEP adherence in the PrEP revolution: from clinical trials to routine practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Pharmacologic-based methods of adherence assessment in HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OVERVIEW OF PREP RESEARCH - Guidance on Pre-Exposure Oral Prophylaxis (PrEP) for Serodiscordant Couples, Men and Transgender Women Who Have Sex with Men at High Risk of HIV - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. avac.org [avac.org]
- 10. Dapivirine vaginal ring for PrEP | aidsmap [aidsmap.com]
- 11. Comparison of adherence measurement tools used in a pre-exposure prophylaxis demonstration study among female sex workers in Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emtricitabine-tenofovir exposure and pre-exposure prophylaxis efficacy in men who have sex with men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. iPrEx - Wikipedia [en.wikipedia.org]
- 15. avac.org [avac.org]
- 16. Current Concepts for PrEP Adherence: In The PrEP revolution; from clinical trials to routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Comparative Analysis of Dapivirine Ring and Oral PrEP Efficacy in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#dapivirine-ring-vs-oral-prep-efficacy-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com